RXRβ Transactivation: Phytanic Acid Activates RXR Where Pristanic Acid Has Zero Activity
In COS-1 cell transient transfection assays using GAL4-RXRβ chimeric constructs, 100 μM (3S,7R,11R)-phytanic acid produced an 18-fold induction of RXRβ transcriptional activity, whereas 100 μM pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) elicited no detectable RXRβ stimulation [1]. This differential receptor selectivity is not shared by the (3R,7R,11R)-diastereomer, which also lacks RXR agonist activity. The EC50 of phytanic acid for RXR activation was not precisely determined because plateau was not reached at 100 μM, but the selective RXR activation by phytanic acid stands in contrast to pristanic acid, which exclusively targets PPARα with a 6- to 10-fold higher induction amplitude than phytanic acid on the GAL4-PPARα ligand-binding domain construct [1]. Importantly, phytanic acid trans-activates all three RXR subtypes (α, β, γ) in a concentration-dependent manner, a property absent in pristanic acid and uncharacterized for arachidic acid [1].
| Evidence Dimension | Transcriptional activation of RXRβ (fold induction at 100 μM ligand) |
|---|---|
| Target Compound Data | 18-fold induction of RXRβ at 100 μM |
| Comparator Or Baseline | Pristanic acid: no stimulation of RXRβ at 100 μM; (3R,7R,11R)-phytanic acid: no detectable RXRβ activation |
| Quantified Difference | Absolute qualitative difference: 18-fold activation vs. zero activation |
| Conditions | COS-1 cells transiently transfected with GAL4-RXRβ chimeric construct and GAL4-responsive luciferase reporter; 100 μM ligand concentration (Zomer et al., J Lipid Res 2000) |
Why This Matters
For researchers studying RXR-mediated gene regulation or screening for RXR-selective ligands, only stereochemically defined (3S,7R,11R)-phytanic acid provides the requisite receptor activation profile; substitution with pristanic acid or undefined phytanic acid mixtures yields false negatives in RXR-dependent assays.
- [1] Zomer AWM, van der Burg B, Jansen GA, Wanders RJA, Poll-The BT, van der Saag PT. Pristanic acid and phytanic acid: naturally occurring ligands for the nuclear receptor peroxisome proliferator-activated receptor α. J Lipid Res. 2000 Nov;41(11):1801-7. PMID: 11060349. View Source
